
2-Methyl-6-(3-thienyl)pyridine
Vue d'ensemble
Description
“2-Methyl-6-(3-thienyl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group and a thienyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Methyl-6-(3-thienyl)pyridine”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(3-thienyl)pyridine” consists of a pyridine ring with a methyl group attached at the 2-position and a thienyl group attached at the 6-position . The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom .Applications De Recherche Scientifique
1. Metabotropic Glutamate Receptor Antagonism
2-Methyl-6-(phenylethynyl)pyridine, closely related to 2-Methyl-6-(3-thienyl)pyridine, has been studied as a potent noncompetitive mGlu5 receptor antagonist. This compound exhibits potential in addressing shortcomings such as off-target activity and poor aqueous solubility in therapeutic agents, with applications in models of anxiety (Cosford et al., 2003).
2. Fluorescence Studies and Antitumor Properties
Thieno[3,2-b]pyridine derivatives, including those structurally related to 2-Methyl-6-(3-thienyl)pyridine, have shown notable fluorescence quantum yields and solvatochromic behavior. These derivatives, when incorporated into lipid membranes or nanoliposome formulations, display potential for drug delivery applications in antitumor therapies (Carvalho et al., 2013).
3. Catalytic Activity in Ethylene Oligomerization
The structural variation in thienyl-iminopyridine ligands, akin to 2-Methyl-6-(3-thienyl)pyridine, significantly influences the catalytic activity of cobalt(II) complexes in ethylene oligomerization. These variations can dictate the selectivity and efficiency in the conversion of ethylene to α-olefins, demonstrating the relevance in catalytic processes (Bianchini et al., 2007).
4. Application as Disperse Dyes
Pyridine-thieno[2,3-b]pyridine derivatives, structurally similar to 2-Methyl-6-(3-thienyl)pyridine, have been synthesized and applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties suggest potential applications in the textile industry (Ho, 2005).
5. Photophysical Characterization in Platinum Complexes
2-(2-Thienyl)pyridine derivatives have been utilized as cyclometallating ligands in the synthesis of luminescent platinum complexes. These complexes, including variations related to 2-Methyl-6-(3-thienyl)pyridine, exhibit distinct photoluminescence and electronic absorption spectra, with potential applications in materials science and luminescence studies (Kozhevnikov et al., 2009).
Safety And Hazards
Orientations Futures
The future directions for “2-Methyl-6-(3-thienyl)pyridine” could involve further exploration of its synthesis methods and potential applications. One study suggests the need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Another study suggests the potential for developing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-methyl-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGSBLOEKQHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



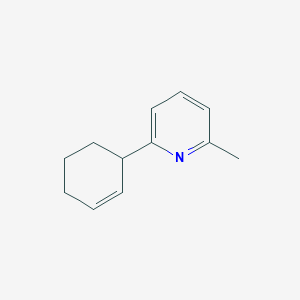
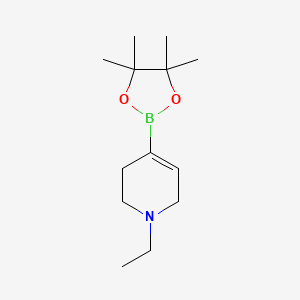
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
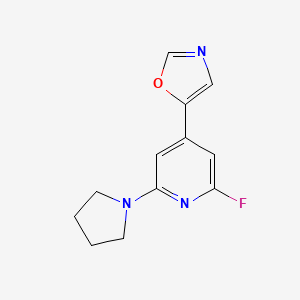
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
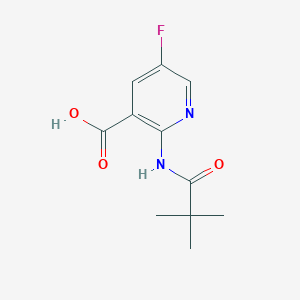
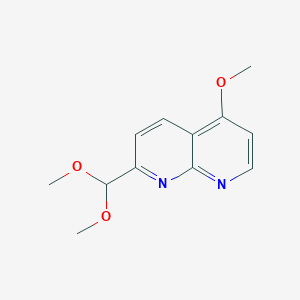
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)


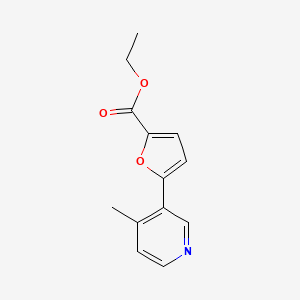
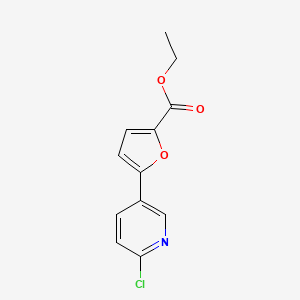

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)